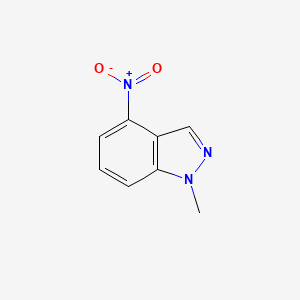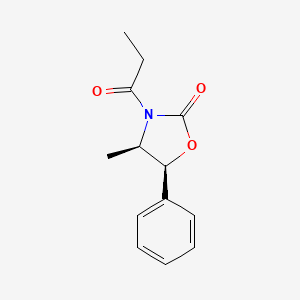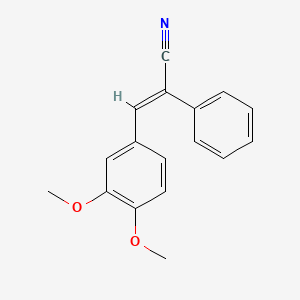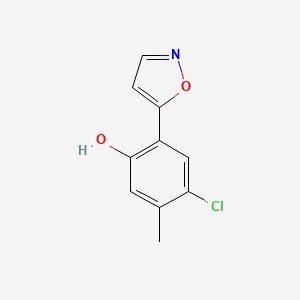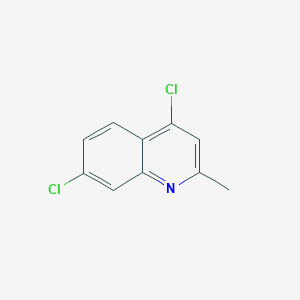
3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (3-BMP) is an organic compound derived from the aromatic heterocyclic group of benzoimidazoles. It is a colorless solid that is soluble in polar organic solvents. 3-BMP is used in a variety of scientific research applications due to its unique properties and potential applications. It has been used in a range of studies to investigate its structure, reactivity, and biological activity.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The chemical compound has been utilized in the synthesis of novel derivatives that demonstrate significant antimicrobial properties. Krishnanjaneyulu et al. (2014) synthesized a series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine and found these compounds to display activity against various strains of human pathogenic microorganisms. The structural activity relationship studies indicated that compounds with an electron-withdrawing group exhibit better activity than those containing electron-donating groups (Krishnanjaneyulu et al., 2014).
Antihypertensive Properties
The compound has been involved in the synthesis of derivatives with potent antihypertensive activity. Sharma et al. (2010) reported the synthesis of new 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives, which were found to produce a potent hypertensive effect, suggesting potential applications in managing blood pressure conditions (Sharma et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
The compound is utilized in the development of materials for OLEDs. Ge et al. (2008) synthesized two solution-processible bipolar molecules with excellent thermal stability and good solubility in common solvents. These molecules were used in the fabrication of phosphorescent OLEDs, demonstrating the compound's potential in electronic and display technologies (Ge et al., 2008).
Inhibition of Heparanase
Another significant application of the compound is in the inhibition of heparanase, an endo-beta-glucuronidase. Xu et al. (2006) described a class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, indicating potential therapeutic applications in areas where heparanase activity is a concern, such as cancer metastasis and inflammation (Xu et al., 2006).
Anticancer Activity
The compound has shown potential in anticancer activity. Zhao et al. (2015) constructed Zn(II) complexes with benzimidazole-based derivatives and estimated their biological activities against human cancer cell lines, with one of the complexes showing higher cytotoxic properties in vitro against different carcinoma cells (Zhao et al., 2015).
Mecanismo De Acción
Target of Action
Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which could result in various cellular effects .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMYEWHEBWLDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358276 |
Source


|
| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
CAS RN |
428856-24-0 |
Source


|
| Record name | 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428856-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




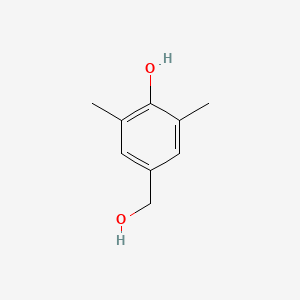

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
